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Compound of Interest

Compound Name:
2,6-Dibromo-4-

(trifluoromethyl)pyridine

Cat. No.: B569195 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2,6-Dibromo-4-
(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest in

medicinal chemistry and materials science. This guide covers its core chemical and physical

properties, spectroscopic characteristics, plausible synthetic routes, and reactivity.

Furthermore, it details its role as a versatile building block in the development of novel

pharmaceutical and agrochemical agents. Safety and handling information is also provided.

Core Chemical and Physical Properties
2,6-Dibromo-4-(trifluoromethyl)pyridine is a halogenated and fluorinated pyridine derivative.

The presence of two bromine atoms at the ortho-positions to the nitrogen and a strong

electron-withdrawing trifluoromethyl group at the para-position defines its unique reactivity,

making it a valuable intermediate in organic synthesis.

Table 1: Chemical and Physical Properties of 2,6-Dibromo-4-(trifluoromethyl)pyridine
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Property Value Source(s)

IUPAC Name
2,6-dibromo-4-

(trifluoromethyl)pyridine
[1]

CAS Number 1000152-84-0 [1][2]

Molecular Formula C₆H₂Br₂F₃N [1][2]

Molecular Weight 304.89 g/mol [1][2]

Physical Form Liquid

Boiling Point
240.3 ± 35.0 °C at 760 Torr

(Predicted)

Density
2.052 ± 0.06 g/cm³ at 20 °C

(Predicted)

InChI

InChI=1S/C6H2Br2F3N/c7-4-

1-3(6(9,10)11)2-5(8)12-4/h1-

2H

[1]

InChIKey
UYZOWFBHUSJQPJ-

UHFFFAOYSA-N
[1]

SMILES
C1=C(C=C(N=C1Br)Br)C(F)

(F)F
[1]

Purity Typically ≥95%

Storage Conditions
Store in a refrigerator, under

an inert atmosphere.

Spectroscopic Analysis
While specific experimental spectra for 2,6-Dibromo-4-(trifluoromethyl)pyridine are not

widely published, its spectroscopic characteristics can be predicted based on its structure and

data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two

equivalent protons at the C3 and C5 positions. The chemical shift would be in the downfield
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aromatic region, likely influenced by the deshielding effects of the adjacent bromine atoms

and the trifluoromethyl group.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon

environments. The carbon attached to the trifluoromethyl group will appear as a quartet due

to C-F coupling. The carbons bonded to bromine will be significantly downfield, as will the

other aromatic carbons.

¹⁹F NMR: A strong singlet is expected in the ¹⁹F NMR spectrum, corresponding to the three

equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a

molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4

peaks).

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands

for the pyridine ring system. Key peaks would include C-H stretching vibrations above 3000

cm⁻¹, C=C and C=N aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region, and

strong C-F stretching bands, typically found in the 1100-1300 cm⁻¹ range.[3]

Synthesis and Reactivity
The synthesis of substituted pyridines, particularly those bearing electron-withdrawing groups,

often requires specific strategies due to the deactivated nature of the pyridine ring towards

electrophilic substitution.[4]

Synthetic Pathway: A plausible and common method for synthesizing halogenated pyridines

involves the conversion of a corresponding hydroxypyridine or pyridinone precursor. Direct

bromination of 4-(trifluoromethyl)pyridine is challenging. Therefore, a likely synthetic route

starts from a more functionalized precursor.
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Plausible Synthetic Pathway

4-(Trifluoromethyl)pyridine-2,6-diol
(or tautomer)

+ Brominating Agent
(e.g., PBr₃, POBr₃)

Bromination Reaction
(Heat)

2,6-Dibromo-4-(trifluoromethyl)pyridine

Work-up and Purification
(Extraction, Chromatography)

Click to download full resolution via product page

Caption: Plausible synthesis workflow for 2,6-Dibromo-4-(trifluoromethyl)pyridine.

Reactivity: The chemical reactivity of 2,6-Dibromo-4-(trifluoromethyl)pyridine is dominated

by the two bromine substituents. The electron-deficient nature of the pyridine ring, enhanced by

the -CF₃ group, makes the C2 and C6 positions susceptible to nucleophilic aromatic

substitution (SₙAr). This allows the bromine atoms to be displaced by a variety of nucleophiles,

such as amines, alkoxides, and thiolates. This reactivity makes it an excellent scaffold for

building more complex molecules.
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Reactivity as a Synthetic Building Block

Examples of Derived Structures

2,6-Dibromo-4-(trifluoromethyl)pyridine

Nucleophilic Aromatic Substitution
(SₙAr)

 Reacts with 
 Nucleophiles (Nu⁻) 

Diverse Functionalized Pyridines

 Yields 

Amino-pyridines

e.g., Nu = R₂N⁻

Alkoxy-pyridines

e.g., Nu = RO⁻

Thioether-pyridines

e.g., Nu = RS⁻

Cross-coupling Products

e.g., Suzuki, Buchwald

Click to download full resolution via product page

Caption: Role of the title compound as a versatile building block in synthesis.

Representative Experimental Protocol
While a specific protocol for this exact compound is not readily available, the following is a

representative procedure based on the synthesis of structurally similar compounds like 4-

bromo-2,6-bis(trifluoromethyl)pyridine.[4][5][6]

Objective: To synthesize 2,6-Dibromo-4-(trifluoromethyl)pyridine from a pyridinol precursor.

Materials:
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4-(Trifluoromethyl)pyridine-2,6-diol (or its tautomeric equivalent)

Phosphorus tribromide (PBr₃) or Phosphorus oxybromide (POBr₃)

Anhydrous solvent (e.g., dichloromethane for work-up)

Reaction vessel with condenser, inert atmosphere setup (Nitrogen or Argon)

Heating mantle and magnetic stirrer

Procedure:

Reaction Setup: In a dry reaction vessel under an inert atmosphere, the 4-

(trifluoromethyl)pyridine-2,6-diol precursor is placed.

Addition of Brominating Agent: The brominating agent (e.g., PBr₃) is added slowly to the

reaction vessel with constant stirring. The reaction can be exothermic and should be

controlled.

Heating: The reaction mixture is heated to an elevated temperature (typically in the range of

140-170°C) for a period of 1 to 3 hours to ensure the reaction goes to completion.[4][5]

Work-up: After cooling to room temperature, the reaction mixture is carefully quenched by

pouring it onto ice water. The aqueous mixture is then extracted with a suitable organic

solvent like dichloromethane.

Washing: The organic layer is washed sequentially with a saturated sodium bicarbonate

solution to neutralize any remaining acid, followed by a brine wash.

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄),

filtered, and the solvent is removed under reduced pressure. The resulting crude product can

be further purified by vacuum distillation or column chromatography to yield the final product.

Analytical Confirmation: The structure and purity of the final product should be confirmed using

analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), GC-MS, and HPLC.[4]

Applications in Research and Drug Development
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Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in

numerous FDA-approved drugs.[7] The incorporation of a trifluoromethyl group is a common

strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[8]

2,6-Dibromo-4-(trifluoromethyl)pyridine serves as a key intermediate for introducing the 4-

(trifluoromethyl)pyridine-2,6-diyl moiety into larger molecules. Its two reactive bromine sites

allow for sequential or differential functionalization, making it a valuable tool in constructing

libraries of compounds for screening in drug discovery programs. Trifluoromethylpyridine

structures are found in various agrochemicals (herbicides, insecticides, fungicides) and

pharmaceuticals.[9][10]

Safety and Handling
2,6-Dibromo-4-(trifluoromethyl)pyridine is a hazardous chemical and should be handled with

appropriate safety precautions in a well-ventilated fume hood.

Table 2: GHS Hazard and Precautionary Statements

Category Information Source(s)

Pictograms GHS07 (Exclamation Mark)

Signal Word Warning

Hazard Statements

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye

irritation.

Precautionary Statements

P261: Avoid breathing

dust/fume/gas/mist/vapors/spr

ay. P305 + P351 + P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.
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Personal Protective Equipment (PPE):

Eye Protection: Safety glasses with side-shields or chemical goggles.

Hand Protection: Compatible chemical-resistant gloves.

Skin and Body Protection: Lab coat and appropriate protective clothing.

Respiratory Protection: Use in a fume hood. If ventilation is inadequate, a suitable respirator

should be worn.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b569195#2-6-dibromo-4-trifluoromethyl-pyridine-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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